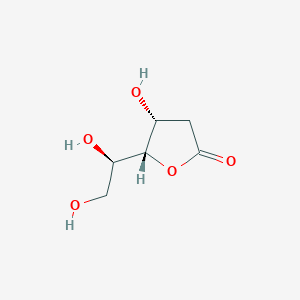
2-Deoxy-d-arabino-hexono-1,4-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-d-arabino-hexono-1,4-lactone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Recent studies have highlighted the biological significance of 2-deoxy-D-arabino-hexono-1,4-lactone. For instance, it has been investigated for its potential as a prebiotic compound that can promote the growth of beneficial gut bacteria such as Bifidobacterium while inhibiting harmful bacteria like E. coli . This dual functionality presents opportunities for its use in functional foods or dietary supplements.
Case Study: Photocatalytic Conversion
A study explored the photocatalytic conversion of D-fructose into D-arabino-1,4-lactone using titanium dioxide (TiO2) as a photocatalyst. The research demonstrated that the resultant lactone could be metabolized by gut bacteria, suggesting its application in enhancing gut health and as a potential food additive .
Pharmaceutical Applications
The compound has also been studied for its pharmacological properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory effects and could be beneficial in treating conditions associated with inflammation .
Table 2: Potential Pharmaceutical Applications
| Application | Description |
|---|---|
| Anti-inflammatory Agent | Reduces inflammatory responses in various models |
| Prebiotic Properties | Promotes growth of beneficial gut bacteria |
| Food Additive | Potential use in functional foods to enhance health benefits |
Material Science Applications
In materials science, lactones like this compound are being investigated for their role in creating biodegradable polymers and other sustainable materials. Their unique chemical properties allow them to be incorporated into various polymer matrices, enhancing biodegradability and reducing environmental impact.
Eigenschaften
Molekularformel |
C6H10O5 |
|---|---|
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)6-3(8)1-5(10)11-6/h3-4,6-9H,1-2H2/t3-,4-,6+/m1/s1 |
InChI-Schlüssel |
WIKTYYPIOVPRBF-KODRXGBYSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC1=O)[C@@H](CO)O)O |
Kanonische SMILES |
C1C(C(OC1=O)C(CO)O)O |
Synonyme |
2-DAH-lactone 2-deoxy-D-arabino-hexono-1,4-lactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















